

Application Notes and Protocols: Antiviral Agent 27

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Compound of Interest

Compound Name: Antiviral agent 27

Cat. No.: B15140283

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Product Name: **Antiviral Agent 27** (AV-27) Cat. No.: AG-27-001 Molecular Formula: $C_{22}H_{25}N_5O_4$ Molecular Weight: 423.47 g/mol

Description

Antiviral Agent 27 (AV-27) is a novel synthetic nucleoside analog designed for potent and selective inhibition of viral RNA-dependent RNA polymerase (RdRp). By targeting the catalytic domain of the RdRp enzyme, AV-27 acts as a chain terminator, effectively halting viral genome replication. These application notes provide detailed procedures for the safe handling, storage, and in vitro use of AV-27 for research purposes.

Safety and Handling

AV-27 is a potent bioactive compound. Standard laboratory safety protocols should be strictly followed.

2.1 Personal Protective Equipment (PPE)

- **Gloves:** Chemical-resistant gloves (e.g., nitrile) are required.
- **Lab Coat:** A standard laboratory coat must be worn.
- **Eye Protection:** Safety glasses or goggles are mandatory.

- **Respiratory Protection:** When handling the powdered form, use a certified fume hood or a respirator with an appropriate particulate filter.

2.2 Storage and Stability

- **Solid Form:** Store at -20°C, protected from light and moisture. Stable for at least 24 months under these conditions.
- **In Solution:** Prepare stock solutions in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Solutions are stable for up to 6 months at -80°C.

2.3 Disposal Dispose of all waste materials containing AV-27 in accordance with local, state, and federal regulations for chemical waste.

Quantitative Data Summary

All quantitative data for AV-27's in vitro activity against a model RNA virus (e.g., Influenza A virus) in Madin-Darby Canine Kidney (MDCK) cells are summarized below.

Table 1: Safety and Hazard Information

Parameter	Information
GHS Pictograms	GHS06 (Toxic), GHS08 (Health Hazard)
Signal Word	Danger
Hazard Statements	H301 (Toxic if swallowed), H360 (May damage fertility or the unborn child)
Precautionary Statements	P201, P264, P280, P301+P310
LD ₅₀ (Oral, Rat)	~150 mg/kg (Estimated)

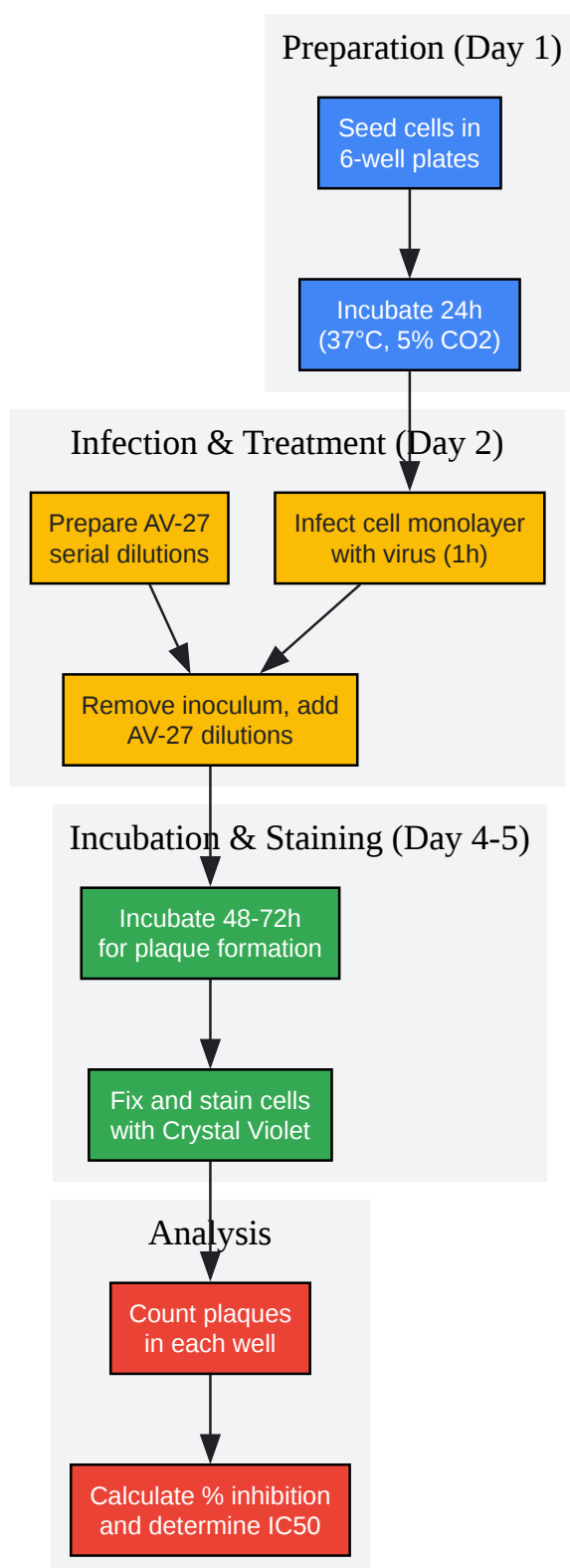
Table 2: In Vitro Efficacy and Cytotoxicity

Parameter	Cell Line	Virus	Value
IC ₅₀ (50% Inhibitory Conc.)	MDCK	Influenza A (H1N1)	0.85 µM
CC ₅₀ (50% Cytotoxic Conc.)	MDCK	N/A	95.2 µM
Selectivity Index (SI)	MDCK	Influenza A (H1N1)	112

Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀.

Mechanism of Action

AV-27 is a prodrug that is metabolized intracellularly to its active triphosphate form, AV-27-TP. This active metabolite competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA strand by the viral RdRp enzyme. Once incorporated, AV-27-TP terminates chain elongation, preventing the synthesis of full-length viral RNA genomes and subsequent viral replication.



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